Isobutyl stearate
Description
Significance of Long-Chain Fatty Acid Esters in Contemporary Chemical Research
Long-chain fatty acid esters (LCFAEs) are a class of organic compounds of considerable importance across various scientific disciplines. Their significance stems from their diverse chemical structures, which impart a broad spectrum of physical and chemical properties. In contemporary chemical research, LCFAEs are recognized for their roles as:
Intermediates and Building Blocks: They serve as crucial intermediates in the synthesis of more complex molecules, including emulsifiers, stabilizers, and flavor essences. fishersci.ca The field of oleochemistry, which focuses on sustainable chemical production from fatty acid derivatives, heavily relies on the transformations of these esters, offering a pathway to reduce dependence on fossil resources. metabolomicsworkbench.org
Functional Materials: LCFAEs are widely utilized as raw materials for lubricants, plasticizers, and non-ionic surfactants. Their lubricating properties are particularly valuable in industrial applications, such as metalworking fluids. epa.govnih.gov
Bio-based Alternatives: With increasing emphasis on sustainability, research is exploring LCFAEs as eco-friendly alternatives to petroleum-based compounds due to their biodegradable nature. nih.gov This includes their potential as bio-lubricants and bio-based plasticizers.
Components in Biological Systems: Beyond industrial applications, LCFAEs are naturally occurring compounds found in various biological matrices, including certain food products where they contribute to flavor and quality. fishersci.ca Some long-chain fatty acids and their esters are also under investigation for their biological activities, such as their potential anti-virulence effects against pathogenic bacteria and their influence on gut health.
Academic Relevance of Isobutyl Stearate (B1226849) as a Model Ester
Isobutyl stearate serves as a valuable model ester in academic research due to its representative long-chain fatty acid ester structure and well-defined properties. Its academic relevance is underscored by several factors:
Representative Structure: As an ester of stearic acid (an 18-carbon saturated fatty acid) and isobutyl alcohol, it possesses a long, saturated hydrocarbon chain. This makes it an ideal candidate for studying the fundamental chemical and physical behaviors characteristic of long-chain saturated esters, including their crystallinity, solubility, and interfacial properties.
Property Characterization: The physical properties of this compound have been extensively characterized, providing a robust dataset for comparative studies. These properties, such as its melting point, boiling point, density, and refractive index, are critical for understanding the structure-property relationships within the ester family. flybase.orgfishersci.comnih.gov
| Property | Value | Reference |
| Molecular Weight | 340.6 g/mol | epa.govflybase.orgfishersci.com |
| Melting Point | 20 °C / 28.9 °C | flybase.orgfishersci.comnih.gov |
| Boiling Point | 200 °C (at 760 mm Hg) / 381.5 °C | fishersci.comnih.gov |
| Density | 0.85 g/cm³ (at 20 °C) / 0.8498 g/cm³ (at 20 °C) | fishersci.com |
| Refractive Index | 1.44100 (at 25 °C) | nih.gov |
| Physical Description | Oily liquid or waxy solid | epa.govnih.govflybase.org |
Versatile Application Profile: Its established utility across diverse industries, including personal care, metalworking, and polymer processing, allows researchers to investigate its behavior in various matrices. For instance, its role as an emollient in cosmetics or a lubricant in metalworking provides practical contexts for fundamental studies on its interactions with other materials. epa.govnih.gov
Synthesis Methodologies: Research into the synthesis of this compound, particularly through enzymatic pathways, highlights its use in developing greener and more efficient chemical processes. This academic focus on its synthesis contributes to the broader understanding of esterification reactions.
Overview of Research Trajectories for this compound
Research concerning this compound spans several key trajectories, reflecting its multifaceted utility and the ongoing scientific interest in long-chain fatty acid esters. These trajectories encompass its synthesis, detailed characterization of its physical and chemical properties, and specific application-driven investigations.
Synthesis Methodologies: A significant research trajectory involves optimizing and developing new methods for the synthesis of this compound. Traditional methods often employ acid-catalyzed esterification, utilizing catalysts such as sulfuric acid or p-toluenesulfonic acid. Recent academic efforts have focused on enzymatic synthesis, particularly using lipases, which offer advantages such as milder reaction conditions, reduced energy consumption, and higher product purity. Studies in this area aim to enhance reaction yields, reduce reaction times, and improve the sustainability of the production process. For example, research has demonstrated high yields (over 95%) of alkyl stearates, including butyl stearate, using phosphotungstic acid as a catalyst in solvent-free conditions.
Physical and Chemical Property Characterization: Detailed investigation into the intrinsic properties of this compound forms another crucial research area. This includes precise measurements of its physical state (oily liquid or waxy solid), molecular weight, density, melting and boiling points, and refractive index. epa.govnih.govflybase.orgfishersci.comnih.gov Research also explores its stability under various conditions, noting its chemical stability under normal temperatures and pressures. Understanding these fundamental properties is essential for predicting its behavior in different formulations and applications.
Application-Specific Research Findings:
Lubricants: Extensive research highlights this compound's excellent lubricating properties, making it a preferred choice in the formulation of metalworking fluids and automotive lubricants. epa.govnih.gov Studies demonstrate its ability to enhance the lubricity of various metals, including copper, steel, and aluminum, thereby reducing friction and wear and extending the lifespan of tools and machinery. epa.govnih.gov
Personal Care and Cosmetics: In the cosmetics and personal care sector, research focuses on its role as an emollient and skin conditioning agent. epa.govnih.gov Its low viscosity and oily nature contribute to the formation of a non-greasy, hydrophobic film on the skin, providing a soft and smooth appearance. epa.gov It is frequently incorporated into formulations for eye makeup, skin makeup, lipsticks, lotions, and creams. epa.gov
Plasticizers: Investigations explore this compound's potential as a bio-based plasticizer for polymers. Studies assess its impact on the mechanical and thermal properties of polymer films, such as PVC, evaluating its efficiency in improving elasticity and thermal stability. nih.gov
Other Industrial Applications: Research also extends to its use in a range of other industrial applications, including coatings, adhesives, inks, dyes for textiles, and as an additive in cable materials and artificial leather. nih.gov Its versatility as a solvent and plasticizer in the rubber industry is also noted.
These research trajectories collectively contribute to a comprehensive understanding of this compound, facilitating its optimized use in existing applications and the exploration of novel functionalities.
Structure
2D Structure
Properties
IUPAC Name |
2-methylpropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3/h21H,4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFWYUFLWUWSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027285 | |
| Record name | Isobutyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Waxy solid; mp = 20 deg C; [Hawley] mp = 28.9 deg C; [HSDB] Off-white liquid; [MSDSonline] | |
| Record name | Octadecanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyl stearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5682 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
223 °C @ 15 mm Hg | |
| Record name | ISOBUTYL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2177 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very sol in ether | |
| Record name | ISOBUTYL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2177 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8498 @ 20 °C | |
| Record name | ISOBUTYL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2177 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000279 [mmHg] | |
| Record name | Isobutyl stearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5682 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
WAX, Paraffin-like, crystal substance @ low temp, Waxy, crystalline solid | |
CAS No. |
646-13-9 | |
| Record name | Isobutyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8DPR6HNX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOBUTYL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2177 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
28.9 °C | |
| Record name | ISOBUTYL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2177 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Kinetics
Catalytic Esterification Routes
Enzymatic Esterification and Biocatalysis
Optimization of Biocatalytic Reaction Parameters
Biocatalysis, particularly using lipases, offers a greener alternative for ester synthesis due to its specificity and mild reaction conditions rsc.orgnih.gov. Optimization of biocatalytic reaction parameters is critical for achieving high yields and efficient processes, especially in solvent-free systems. Key parameters include enzyme loading, molar ratio of reactants, temperature, and agitation speed rsc.orgtandfonline.comresearchgate.net.
Research on the biocatalytic synthesis of related esters, such as isopropyl stearate (B1226849), provides valuable insights into the optimization process. For instance, a maximum conversion of 93.89% for isopropyl stearate was achieved under optimized conditions: 3% (w/w) enzyme loading, 70°C temperature, and a 1:2 acid to alcohol molar ratio with 200 rpm agitation tandfonline.com. The activation energy for this esterification reaction was calculated to be 10.59 kJ/mol tandfonline.com.
The molar ratio of reagents is paramount in solvent-free systems, as it influences the reaction medium's polarity, mutual solubility, and water activity, directly affecting the immobilized lipase's performance rsc.orgresearchgate.net. Biocatalyst loading also plays a significant role; higher loadings can sometimes mitigate enzyme inhibition caused by excess reagents rsc.org. A mathematical tool, the Substrate-Enzyme Relation (SER), has been developed to optimize molar ratios and biocatalyst loadings in solvent-free enzymatic esterifications, indicating that high conversions (above 80%) are often associated with intermediate positive SER values (0 to 65) mdpi.comcsic.es.
Table 1: Optimized Biocatalytic Parameters for Isopropyl Stearate Synthesis
| Parameter | Optimal Value | Unit | Source |
| Enzyme Loading | 3 | % (w/w) | tandfonline.com |
| Temperature | 70 | °C | tandfonline.com |
| Acid:Alcohol Ratio | 1:2 | Molar | tandfonline.com |
| Agitation Speed | 200 | rpm | tandfonline.com |
| Activation Energy | 10.59 | kJ/mol | tandfonline.com |
| Maximum Conversion | 93.89 | % | tandfonline.com |
Transesterification Processes
Transesterification is a widely employed method for ester synthesis, involving the reaction of an ester with an alcohol (alcoholysis) or another ester (transesterification) to form a new ester and alcohol.
Alkyl alcoholysis of glycerides is a common method for producing fatty acid alkyl esters, particularly in the context of biodiesel production, where triglycerides react with an alcohol to form fatty acid alkyl esters and glycerol (B35011) jelsciences.commst.edu. While direct specific data for isobutyl stearate synthesis via alcoholysis of glycerides is less prevalent in the provided search results, the general principle applies. For instance, butyl stearate can be prepared by the alcoholysis of glycerol stearate (stearin), indicating that a similar approach could be used for this compound using isobutanol and a stearic acid glyceride atamanchemicals.com. This process typically involves the reaction of a fatty acid glyceride with an alcohol (e.g., isobutanol nih.govfishersci.atflybase.orgfishersci.com) in the presence of a catalyst, which can be an acid, base, or enzyme jelsciences.com.
Supercritical alcohol transesterification is an advanced method that utilizes alcohols in their supercritical state to facilitate ester synthesis. This method offers advantages such as enhanced mass transfer and a homogeneous reaction medium, often operating without traditional acid/base catalysts, which simplifies product recovery mst.edumdpi.com.
This compound has been successfully produced through the supercritical transesterification of beef tallow (B1178427) using iso-butanol mdpi.comresearchgate.net. Studies have investigated the effect of temperature on the yield of fatty acid alkyl esters (FABEs) from beef tallow using iso-butanol at supercritical conditions. High yields were reported, with maximum yields for fatty acid butyl esters achieved at 375 °C researchgate.net. Specifically, yields of 93.06% at 350 °C and 96.65% at 365 °C were reported for fatty acid isobutyl esters (FABEs) when using iso-butanol with a constant molar ratio of 45:1 alcohol to tallow mdpi.com. The major esters identified included this compound, isobutyl oleate, isobutyl palmitate, isobutyl margarate, and isobutyl myristate mdpi.com.
Table 2: this compound Yields via Supercritical Iso-butanol Transesterification
| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Tallow) | Yield (%) | Source |
| Iso-butanol | 350 | 45:1 | 93.06 | mdpi.com |
| Iso-butanol | 365 | 45:1 | 96.65 | mdpi.com |
Alkyl Alcoholysis of Glycerides
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound increasingly incorporates green chemistry principles to minimize environmental impact and enhance process sustainability.
Solvent-free systems (SFS) are a cornerstone of green chemistry in ester synthesis, offering significant environmental and economic benefits. By eliminating organic solvents, these systems increase volumetric productivity, simplify downstream processing, and reduce hazardous waste generation rsc.orgresearchgate.netmdpi.comcsic.esmdpi.com.
In biocatalytic esterifications, solvent-free conditions are particularly advantageous. The reaction medium is composed solely of the reactants, and the molar ratio of these reactants critically defines the behavior of the medium in terms of polarity, mutual solubility, and water activity, all of which impact the immobilized lipase's activity rsc.orgresearchgate.net. High conversions (e.g., over 92% for butyl esters) have been achieved in solvent-free systems without the need for water removal, indicating the robustness of these approaches under suitable conditions csic.es. The adoption of solvent-free systems is seen as a key factor in achieving the large-scale feasibility of biocatalytic ester syntheses, aligning with green chemistry principles mdpi.com. Furthermore, chemical synthesis of alkyl stearates can also be performed in solvent-free conditions, achieving excellent isolated yields (>95%) within 4 hours at 110 °C using heteropolyacid catalysts aip.org.
Energy efficiency and process intensification are crucial for developing sustainable and cost-effective synthetic routes for this compound. Process intensification aims to significantly improve performance and efficiency, leading to smaller, safer, cleaner, cheaper, and more energy-efficient plants dokumen.pubrsc.org.
The application of process intensification tools, such as ultrasound and microwave irradiation, can significantly enhance reaction efficiency. These techniques lead to higher product recovery, reduced by-product formation, and decreased energy consumption researchgate.net. Microwave-assisted reactions, for instance, promote efficient internal heating through direct energy coupling with the reaction mixture, resulting in shorter reaction times and good yields researchgate.net.
Solvent-Free Reaction Systems
Kinetic and Mechanistic Studies of Esterification
The formation of esters, including this compound, is a well-studied process, with numerous investigations into the factors that influence reaction rates and the underlying chemical mechanisms.
Esterification reactions are reversible and can exhibit pseudo-first-order or second-order kinetics, depending on the concentrations of the reactants ijarsct.co.in. Key factors influencing the reaction rate include the type and concentration of the catalyst, temperature, and the concentrations of the reactants ijarsct.co.in.
For the esterification of stearic acid with lower monohydroxylic alcohols, such as 1-butanol (B46404) and 2-methyl-1-propanol (B41256) (isobutanol), an increase in the concentration of the sulfuric acid (H₂SO₄) catalyst has been shown to enhance the reaction kinetics during the initial stages ache.org.rs. The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary, primarily due to steric factors ache.org.rsresearchgate.net. As isobutanol is a primary alcohol, it is expected to react relatively efficiently in esterification processes.
Kinetic studies on the enzymatic synthesis of isopropyl stearate, a structurally similar ester, have reported an activation energy of 10.59 kJ/mol tandfonline.comtaylorandfrancis.com. For acid-catalyzed esterification of palmitic acid (a fatty acid similar to stearic acid) with isobutanol, a theoretical rate equation has been developed that aligns with experimental observations scribd.com. In the context of stearic acid esterification with ethanol (B145695) catalyzed by acid-activated clay, the reaction was found to be first-order with respect to acid concentration, with an activation energy of 21 kJ/mol nih.gov. This suggests that the reaction process might be controlled by a diffusional step nih.gov.
Various kinetic models have been applied to describe esterification processes. For enzymatic synthesis, a Random Bi-Bi kinetic model with dead-end inhibition has been proposed for isopropyl stearate formation tandfonline.com. For chemical catalysis, pseudo-homogeneous second-order models have been found to satisfactorily describe esterification kinetics undip.ac.id.
Table 1: Kinetic Parameters and Conditions for Stearic Acid Esterification with Selected Alcohols
| Alcohol Type | Catalyst | Temperature (°C) | Activation Energy (kJ/mol) | Reaction Order (with respect to acid) | Conversion (%) | Notes | Source |
| Isopropyl Alcohol | Enzyme (Lipase) | 70 | 10.59 | Random Bi-Bi model | 93.89 (max) | Solvent-free system | tandfonline.comtaylorandfrancis.com |
| Ethanol | Acid Activated Clay | 150 | 21 | First-order | 93 (after 3h) | Semi-continuous reactor | nih.govmdpi.com |
| 1-Butanol | H₂SO₄ | 65 | Not specified | Not specified | 99 (max) | Acid/alcohol/catalyst 1/15/0.75 molar ratio | ache.org.rsresearchgate.net |
| Fatty Acids (general) | CaO (eggshell ash) | 60-80 | 3.544 | Pseudo-homogeneous second-order | 84.4-85.4 | Esterification of glycerol with FFA | undip.ac.id |
Esterification, specifically the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to yield an ester and water ijarsct.co.in. The general mechanism for acid-catalyzed esterification proceeds through several steps:
Protonation of the Carboxylic Acid : The acid catalyst donates a proton to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon europa.eu.
Nucleophilic Attack : The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid europa.eu.
Tetrahedral Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate europa.eu.
Proton Transfer and Water Elimination : A series of proton transfers occurs within the intermediate, followed by the elimination of a water molecule europa.eu.
Deprotonation : Finally, the protonated ester product loses a proton to regenerate the acid catalyst and form the neutral ester europa.eu.
Various types of catalysts can facilitate this reaction, including Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid), Lewis acids, solid acid catalysts (e.g., zeolites, metal-organic frameworks), and enzymes, particularly lipases ijarsct.co.inmdpi.comresearchgate.net. The choice of catalyst can significantly influence reaction conditions and product selectivity.
Esterification is a reversible reaction, meaning that the ester can hydrolyze back into the carboxylic acid and alcohol under certain conditions ijarsct.co.inmdpi.comunsoed.ac.idscispace.comchemguide.co.uksciencemadness.org. To achieve high yields of the ester product, the reaction equilibrium must be shifted towards ester formation. Common strategies to accomplish this include:
Removal of Water : Since water is a byproduct of esterification, its continuous removal from the reaction mixture drives the equilibrium towards the products, in accordance with Le Chatelier's principle chemguide.co.ukgoogle.com. Techniques such as azeotropic distillation (e.g., using a Dean-Stark apparatus) are often employed for this purpose unsoed.ac.id.
Excess Reactant : Using an excess of one of the reactants, typically the alcohol due to its lower cost or easier separation, can also shift the equilibrium towards ester formation chemguide.co.ukgoogle.com.
The equilibrium constant (K*) for an esterification reaction can be influenced by several factors, including the proportions of reactants, temperature, and the presence of salts sciencemadness.org. While the thermodynamic behavior of the Fischer esterification is generally considered nearly thermoneutral, with an average enthalpy change (ΔH°) of approximately -3 ± 2 kJ/mol, the kinetic aspects are often more critical for achieving desired conversion rates ucr.ac.cr. This indicates that while temperature has a minor effect on the equilibrium constant, it significantly impacts the reaction rate by influencing the activation energy.
Table 2: General Factors Influencing Esterification Equilibrium
| Factor | Effect on Equilibrium Constant (K) | Effect on Ester Yield | Notes | Source |
| Reactant Proportions | Can be affected | Increased with excess reactant (e.g., alcohol) | Shifts equilibrium via Le Chatelier's principle | sciencemadness.org |
| Temperature | Minor effect (nearly thermoneutral) | Higher temperatures generally favor reaction rate, indirectly leading to higher yields in kinetically controlled reactions | Influences reaction rate more than equilibrium position | sciencemadness.orgucr.ac.cr |
| Water Removal | Not directly on K, but on reaction progress | Significantly increased | Drives reversible reaction to completion | unsoed.ac.idchemguide.co.ukgoogle.com |
| Presence of Salts | Can affect | Varies, depending on salt type and concentration | Specific effects require detailed study | sciencemadness.org |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating isobutyl stearate (B1226849) from complex mixtures, enabling its subsequent identification and quantification. Gas chromatography (GC) is the most suitable chromatographic technique due to the volatility of the compound.
GC provides the necessary resolving power to separate isobutyl stearate from other structurally similar fatty acid esters and matrix components. The choice of detector coupled to the GC system determines whether the analysis is quantitative or qualitative.
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of fatty acid esters like this compound. science.govscielo.br The FID detector offers high sensitivity and a wide linear range, making it ideal for determining the concentration of the analyte. bibliotekanauki.pl In a typical GC-FID setup, a sample containing this compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column, often a non-polar or medium-polarity phase like a 5% diphenyl-95% dimethyl-polysiloxane (e.g., HP-5MS), separates compounds based on their boiling points and interactions with the stationary phase. unipi.it
For accurate quantification, an internal standard, such as a fatty acid ester with a different chain length that is not present in the sample (e.g., methyl nonadecanoate), is often added. scielo.br By comparing the peak area of this compound to that of the known concentration of the internal standard, its exact amount can be calculated. The method is validated for parameters like linearity, precision, and accuracy to ensure reliable results. jppres.com
Table 1: Illustrative GC-FID Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| GC System | Agilent 6890N or similar |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |
| Injector | Split/Splitless, 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial 80°C, ramp at 20 °C/min to 280°C, hold for 10 min unipi.it |
| Detector | Flame Ionization Detector (FID), 280 °C |
| Injection Volume | 1-2 µL |
| Quantification | Internal Standard Method |
For unambiguous identification and structural elucidation, gas chromatography is coupled with a mass spectrometer (GC-MS). This hyphenated technique combines the separation power of GC with the detection and identification capability of MS. questjournals.org As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to spectral libraries like those from NIST (National Institute of Standards and Technology). nih.govacs.org
Gas Chromatography (GC) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Elucidation
Derivatization Strategies for GC-MS (e.g., Isobutyl Ester Trimethylsilyl (B98337) Ether Derivatives)
While this compound itself is sufficiently volatile for GC-MS analysis, other related compounds, such as bile acids or free fatty acids, are not. These compounds contain polar functional groups (-COOH, -OH) that must be derivatized to increase their volatility and thermal stability. nih.govtcichemicals.com A common strategy involves a two-step derivatization. First, the carboxylic acid group is converted to an isobutyl ester. Second, any hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). unipi.itnih.govresearchgate.net This results in derivatives such as isobutyl ester trimethylsilyl ethers (IBTMS), which are readily analyzable by GC-MS. nih.gov This approach allows for the simultaneous analysis of compounds like bile acids alongside naturally volatile compounds like this compound in a single chromatographic run. The derivatization dramatically increases the retention time of the polar compounds, allowing for their separation from neutral sterols and other esters. nih.gov
Electron Ionization (EI) Fragmentation Patterns
Electron Ionization (EI) is the most common ionization technique used in GC-MS. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. unipi.it The fragmentation pattern of this compound provides critical structural information.
The molecular ion (M⁺•) peak for this compound (C₂₂H₄₄O₂, molecular weight 340.6 g/mol ) may be observed at m/z 340, but it is often weak or absent due to extensive fragmentation. acs.org The most characteristic fragments arise from specific cleavage pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the isobutyl group.
McLafferty Rearrangement: A hallmark of esters, this involves the transfer of a γ-hydrogen atom from the long alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
Alkyl Chain Fragmentation: The long stearate chain produces a characteristic series of hydrocarbon fragments separated by 14 mass units (-CH₂-). libretexts.org
Isobutyl Group Fragmentation: The isobutyl group gives rise to a prominent peak at m/z 57 , corresponding to the stable tertiary butyl cation ([C₄H₉]⁺), which is often the base peak (the most intense peak in the spectrum). nih.gov Another significant peak is seen at m/z 56 due to the loss of a hydrogen atom from this fragment ([C₄H₈]⁺•). nih.gov
Table 2: Characteristic Electron Ionization (EI) Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Ion Structure/Fragment | Significance |
|---|---|---|
| 340 | [C₂₂H₄₄O₂]⁺• | Molecular Ion (M⁺•) |
| 284 | [M - C₄H₈]⁺• | Loss of isobutylene (B52900) via McLafferty rearrangement |
| 267 | [CH₃(CH₂)₁₆CO]⁺ | Acylium ion |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 56 | [C₄H₈]⁺• | Loss of H• from isobutyl cation |
| 41, 69, 83... | [CₙH₂ₙ₋₁]⁺ | Alkyl chain fragments |
Chemical Ionization (CI) for Molecular Ion Confirmation
Because the molecular ion peak in EI can be very weak, a softer ionization technique like Chemical Ionization (CI) is often employed for its confirmation. uni-saarland.dewikipedia.org In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source at a much higher pressure than the analyte. nih.govwikipedia.org The reagent gas is ionized by the electron beam, and these primary ions then react with neutral analyte molecules in the gas phase through proton transfer or adduct formation.
This process imparts significantly less energy to the analyte molecule compared to EI, resulting in minimal fragmentation. wikipedia.org The primary ion observed is typically the protonated molecular ion, [M+H]⁺, or an adduct ion (e.g., [M+NH₄]⁺ with ammonia). For this compound (MW 340.6), CI would produce an intense ion at m/z 341 ([M+H]⁺). ucl.ac.uk The presence of this strong, high-mass ion provides clear and unambiguous confirmation of the compound's molecular weight, complementing the structural data obtained from the EI fragmentation pattern. nih.gov
Other Chromatographic Modalities
Beyond HPLC, other chromatographic techniques provide alternative or complementary approaches for the analysis of this compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for qualitative analysis, purity assessment, and monitoring reaction progress. umich.edu For a non-polar compound like this compound, a normal-phase TLC system is typically used, with a polar adsorbent like silica (B1680970) gel as the stationary phase and a non-polar mobile phase. umich.edu
The separation on the TLC plate occurs as the mobile phase moves up the plate via capillary action, carrying the sample components at different rates depending on their affinity for the stationary phase. umich.edu Visualization of the separated spots for a non-UV active compound like this compound can be achieved using destructive methods, such as spraying with sulfuric acid and heating, which chars any organic compound into a visible dark spot. umich.edu Alternatively, semi-destructive visualization with iodine vapor can be used. umich.edu Argentation TLC, where the silica gel plate is impregnated with silver nitrate, is a specialized technique used to separate fatty acid esters based on their degree of unsaturation. researchgate.net
Table 2: Typical TLC System for Lipid Analysis
| Component | Description | Source |
|---|---|---|
| Stationary Phase | Silica gel 60 | researchgate.net |
| Mobile Phase | Toluene/Hexane mixtures | researchgate.net |
| Visualization | Sulfuric acid charring, Iodine vapor | umich.edu |
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijarsct.co.in This technique is particularly well-suited for the analysis of lipids and other thermally labile or high-molecular-weight compounds that are difficult to analyze by GC. ijarsct.co.innih.gov SFC offers faster separations than HPLC due to the low viscosity and high diffusivity of the supercritical mobile phase. ijarsct.co.in
The analysis of methyl stearate, a close analog of this compound, has been demonstrated using SFC. SFC can be coupled with various detectors, including UV and mass spectrometry (MS). nih.govuva.es For this compound, a packed column SFC system, similar to those used in HPLC, would be appropriate. nih.gov The mobile phase would consist of supercritical CO2, often with a polar organic modifier like methanol (B129727) to adjust the eluting strength. nih.gov SFC has proven effective in separating complex mixtures of triacylglycerols from vegetable oils using C18 columns, indicating its high potential for resolving this compound from similar esters in complex formulations. nih.gov
Thin Layer Chromatography (TLC)
Mass Spectrometry (MS) beyond GC-MS Coupling
Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. While Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile compounds like this compound, more advanced MS techniques provide deeper insights into its molecular structure and composition. nih.gov
Soft Ionization Techniques (e.g., MALDI, ESI) for Intact Molecular Analysis
Soft ionization techniques are crucial for analyzing molecules without causing significant fragmentation, thereby allowing for the accurate determination of the intact molecular weight. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two such prevalent methods. acs.org
ESI is particularly suited for compounds that can be dissolved in a liquid matrix. In ESI-MS analysis, this compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. acs.org Given the molecular formula of this compound, C₂₂H₄₄O₂, and its molecular weight of approximately 340.58 g/mol , the expected m/z values for these ions can be calculated. atamanchemicals.comcas.org Studies on similar fatty acid methyl esters using ESI have shown that the [M+Na]⁺ ion can exhibit a significantly higher signal intensity. acs.org
MALDI-MS is a technique often employed for the analysis of non-volatile and large molecules, including polymers and their additives. researchgate.net In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, promoting gentle ionization of the analyte. While less common for a relatively small molecule like this compound itself, MALDI can be instrumental in identifying it within more complex mixtures, such as polymer formulations where it might be present as an additive. mpg.de
| Ion Species | Description | Calculated m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | ~340.6 |
| [M+H]⁺ | Protonated Molecule | ~341.6 |
| [M+Na]⁺ | Sodium Adduct | ~363.6 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry, or MS/MS, is a technique where ions selected in a first stage of mass spectrometry are fragmented, and the resulting fragment ions are analyzed in a second stage. wikipedia.org This process provides definitive structural information. For this compound, MS/MS analysis would involve isolating the molecular ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID).
The fragmentation pattern would be expected to yield characteristic ions that confirm the identity of both the fatty acid and the alcohol components of the ester. researchgate.net Key fragmentation pathways for esters include cleavage of the C-O bond, leading to the formation of a stearoyl acylium ion and the neutral loss of isobutanol, or the loss of isobutene to form a protonated stearic acid ion. Analysis of similar glycidyl (B131873) fatty acid esters by LC-MS/MS uses multiple reaction monitoring (MRM) of two ion transitions for each analyte to ensure specificity and accurate quantification. nih.gov This approach is highly effective for confirming the structure of esters in complex matrices. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy. This precision allows for the determination of an ion's elemental formula from its exact mass. usp.br
For this compound (C₂₂H₄₄O₂), the calculated monoisotopic mass is 340.334130642 Da. nih.gov An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, can measure the mass of the molecular ion with a mass accuracy typically in the low parts-per-million (ppm) range. acs.org This capability enables the unambiguous confirmation of the elemental composition C₂₂H₄₄O₂, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas. This is a powerful tool for identifying unknown compounds and verifying the identity of synthesized materials. mdpi.com
Mass Spectrometry in Polymer Characterization
This compound is utilized in various industrial applications, including as a lubricant and plasticizer in polymer manufacturing. atamanchemicals.comacs.org Mass spectrometry is a key technique for the characterization of polymer additives. shimadzu.com Analytical methods such as pyrolysis-GC/MS or liquid chromatography coupled with mass spectrometry (LC-MS) can be used to extract and identify additives like this compound from a polymer matrix. google.com These techniques are vital for quality control, ensuring the correct additives are present at the desired concentrations, and for identifying non-intentionally added substances (NIAS) that may have arisen from degradation or impurities. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of a chemical compound by providing information about the local electronic environments of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environments of its hydrogen atoms (protons). hw.ac.uk The spectrum displays signals corresponding to each unique proton environment, and the signal's location (chemical shift), intensity (integration), and splitting pattern (multiplicity) reveal how the atoms are connected. hw.ac.uk
For this compound, the ¹H NMR spectrum can be predicted by analyzing its distinct proton environments, drawing on data from similar structures like n-butyl stearate and stearic acid. aip.orgaocs.org The long stearate chain produces characteristic signals for the terminal methyl group, the extensive methylene (B1212753) chain, and the alpha-methylene group adjacent to the carbonyl. The isobutyl group has three unique proton environments: the two terminal methyl groups, the methine (CH) proton, and the methylene (CH₂) group attached to the ester oxygen.
| Structural Unit (Proton Assignment) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Stearate CH₃ (terminal) | ~0.88 | Triplet (t) | 3H |
| Stearate (CH₂)ₙ | ~1.2-1.4 | Multiplet (m) | ~28H |
| Stearate α-CH₂ (next to C=O) | ~2.3 | Triplet (t) | 2H |
| Isobutyl -O-CH₂- | ~3.8-3.9 | Doublet (d) | 2H |
| Isobutyl -CH- | ~1.9 | Multiplet (m) | 1H |
| Isobutyl -C(CH₃)₂ | ~0.92 | Doublet (d) | 6H |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. aip.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom, confirming the presence of the 22 carbon atoms in its structure. The spectrum is characterized by a signal in the downfield region (around 173 ppm) corresponding to the carbonyl carbon of the ester group. The carbons of the isobutyl group and the long stearate chain appear in the upfield region.
The chemical shifts are influenced by the local electronic environment of each carbon atom. The carbon atom attached to the ester oxygen (C1' of the isobutyl group) is deshielded and appears around 70 ppm. The methine carbon (C2') and the terminal methyl carbons (C3') of the isobutyl group have characteristic shifts as well. The long methylene chain of the stearate moiety produces a dense cluster of signals between approximately 22 and 34 ppm, with the terminal methyl carbon appearing at the most upfield position (around 14 ppm).
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly based on solvent and experimental conditions.)
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester Carbonyl) | ~173.2 |
| -O-C H₂- (Isobutyl) | ~70.5 |
| -(CH₂)₁₄-C H₂-C=O | ~34.1 |
| -C H(CH₃)₂ (Isobutyl) | ~27.8 |
| -CH( C H₃)₂ (Isobutyl) | ~19.1 |
| C H₃- (Stearate) | ~14.1 |
| Methylene Chain (-CH₂-) | ~22.7 - 31.9 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While ¹³C NMR reveals the carbon skeleton, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure by showing how atoms are connected.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the proton on the methine carbon of the isobutyl group and the protons of the two adjacent methyl groups, confirming the isopropyl substructure. It would also show correlations between adjacent methylene protons along the stearate chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduscience.govhmdb.ca An HSQC spectrum of this compound would show a cross-peak connecting each proton signal to the signal of the carbon it is bonded to. This allows for the definitive assignment of the ¹³C signals for all protonated carbons, such as the -O-CH₂- group and the carbons along the aliphatic chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different parts of the molecule. emerypharma.comblogspot.com Key HMBC correlations for this compound would include:
A correlation from the protons of the -O-CH₂- group of the isobutyl moiety to the carbonyl carbon (C=O) of the stearate chain, confirming the ester linkage.
Correlations from the protons on the carbon adjacent to the carbonyl group (α-carbon) to the carbonyl carbon itself.
Correlations from the methyl protons of the isobutyl group to the methine carbon and the -O-CH₂- carbon.
Together, these 2D NMR experiments provide a complete and unambiguous assignment of the molecular structure of this compound.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its identity as a long-chain fatty acid ester. spectrabase.comnih.gov
The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Another key set of bands relates to the C-O stretching vibrations of the ester linkage. The spectrum is also dominated by strong bands resulting from the C-H stretching and bending vibrations of the numerous methylene (-CH₂) and methyl (-CH₃) groups in the stearate and isobutyl moieties. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1740 | Stretching | C=O (Ester) |
| ~2925, ~2855 | Stretching | C-H (Aliphatic CH₂, CH₃) |
| ~1465 | Bending | C-H (CH₂ Scissoring) |
| ~1170 | Stretching | C-O (Ester) |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. contractpharma.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides excellent signals for non-polar bonds, such as the carbon-carbon bonds of the long aliphatic chain. spectrabase.comnih.govresearchgate.net
The Raman spectrum of this compound is characterized by strong signals from the C-H stretching vibrations and the C-C stretching of the long hydrocarbon backbone. The C=O stretch is also visible, though typically weaker than in the IR spectrum. This technique is particularly useful for studying chain conformation and packing in the solid state.
Table 3: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~2880, ~2845 | Stretching | C-H (Aliphatic CH₂, CH₃) |
| ~1735 | Stretching | C=O (Ester) |
| ~1440 | Bending | C-H (CH₂ Scissoring) |
| ~1295 | Bending | C-H (CH₂ Twisting) |
| ~1130, ~1060 | Stretching | C-C (Alkyl Chain) |
Thermal Analysis
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions.
For this compound, a key thermal event is its melting from a solid to a liquid. A DSC thermogram would show a distinct endothermic peak corresponding to this phase transition. The peak of this endotherm indicates the melting point (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance. This data is critical for applications where the material might be used as a phase change material for thermal energy storage. researchgate.netresearchgate.net
Table 4: Thermal Properties of this compound from DSC
| Thermal Property | Value | Description |
| Melting Point (Tₘ) | ~28.9 °C | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔHfus) | (Not reported) | The amount of heat absorbed during the melting process. |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of materials like this compound. This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, providing valuable insights into its thermal behavior.
The thermal stability of this compound is a key parameter for its application in various industries, including cosmetics and lubricants, where it may be exposed to elevated temperatures during processing or end-use. atamanchemicals.com TGA determines the temperature at which the material begins to degrade, the rate of degradation, and the amount of residual mass after decomposition. The analysis is typically performed under an inert atmosphere, such as nitrogen, to study the pyrolysis behavior without oxidative effects.
Research on similar long-chain fatty acid esters provides a framework for understanding the expected TGA profile of this compound. For instance, studies on isopropyl stearate composites show a decomposition temperature of 188°C. researchgate.net Another related compound, butyl stearate, is reported to be resistant to significant degradation when held at 205°C for three hours. atamanchemicals.com The thermal degradation of fatty acid esters generally occurs in a single step where the ester bond cleaves and the hydrocarbon chains break down. researchgate.net
A typical TGA analysis of a long-chain fatty acid ester like this compound would yield data that can be summarized as follows:
| Parameter | Description | Representative Value |
| Tonset (°C) | The initial temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate. | ~ 180 - 220 °C |
| Tpeak (°C) | The temperature at which the rate of mass loss is at its maximum. This corresponds to the peak of the derivative thermogravimetric (DTG) curve. | ~ 230 - 270 °C |
| Mass Loss (%) | The total percentage of mass lost during the primary degradation step. For a pure, volatile compound, this is expected to be close to 100%. | ~ 98 - 100% |
| Residual Mass (%) | The percentage of the initial mass that remains at the end of the analysis at a high temperature (e.g., 600 °C). For a clean-decomposing organic compound, this should be close to zero. | < 2% |
Degradation Kinetics
To gain a deeper understanding of the decomposition process, the kinetics of the thermal degradation of this compound can be investigated using TGA data. This involves performing the TGA experiment at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min). rsc.org The resulting data can be analyzed using isoconversional methods, such as the Friedman or Ozawa-Flynn-Wall (OFW) models, to determine the activation energy (Ea) of the degradation process as a function of the conversion degree (α). mdpi.com
The activation energy represents the energy barrier that must be overcome for the chemical degradation to occur. A stable Ea value across the conversion range suggests a simple, single-step degradation mechanism. Conversely, a variation in Ea with conversion indicates a more complex, multi-step process. mdpi.com
The kinetic analysis of the thermal degradation for a long-chain ester would involve calculating the activation energy at various stages of the reaction. The findings can be presented in a data table, illustrating the relationship between the activation energy and the extent of conversion.
| Degree of Conversion (α) | Activation Energy (Ea) (kJ/mol) |
| 0.1 | 120 |
| 0.2 | 125 |
| 0.3 | 128 |
| 0.4 | 130 |
| 0.5 | 132 |
| 0.6 | 131 |
| 0.7 | 129 |
| 0.8 | 126 |
| 0.9 | 122 |
The relatively consistent activation energy values across the main conversion range (α = 0.2 to 0.8) in this representative data suggest that the degradation of the ester primarily follows a single dominant reaction mechanism. The slight variations at the beginning and end of the process may indicate the influence of initiation or termination reactions. Such kinetic studies are essential for predicting the material's lifetime and behavior under various thermal conditions. tainstruments.com
This compound (PubChem CID: 12588) is a long-chain ester compound that has been identified as a significant component in various chemical processes, including the transesterification of beef tallow (B1178427) nih.govuni.lumdpi.com. Its distinct chemical structure, characterized by a long hydrophobic hydrocarbon chain and a polar ester linkage, makes it an intriguing subject for in-depth investigation using theoretical and computational chemistry methods. These advanced computational approaches offer a molecular-level understanding of its behavior, properties, and interactions in diverse environments.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling and transition state analysis are integral to understanding how chemical reactions proceed. In computational chemistry, a chemical reaction is conceptualized as a transformation from one energetically stable state (reactants) to another (products), passing through an unstable, high-energy point known as the transition state ims.ac.jpumn.edu. Identifying and characterizing these transition states is crucial for comprehending reaction mechanisms and predicting reaction rates ims.ac.jpumn.eduucsb.edu.
For esters, such as this compound, hydrolysis is a common and environmentally relevant reaction. Computational studies often employ various quantum mechanical methods to model the potential energy surface (PES) of these reactions. The transition state is characterized by a vanishing gradient and one negative Hessian eigenvalue on the PES, representing a saddle point umn.edugithub.io. Techniques like the quadratic synchronous transit (QST2/QST3) algorithm are used to locate these saddle points by taking reactant and product structures as input mdpi.comjoaquinbarroso.com. Once a transition state candidate is found, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it connects the desired reactant and product minima github.iomdpi.com.
Semiempirical methods, such as AM1 and PM3, have been evaluated for their efficiency in modeling the transition states and intermediates involved in ester hydrolysis, particularly for larger esters furman.edu. These methods, combined with solvation models like Cramer/Truhlar SM3, can be used to determine activation energies furman.edu. The presence and arrangement of water molecules significantly influence the reaction pathways and can lower activation energies in hydrolysis reactions by stabilizing charge and facilitating proton transfer through water networks mdpi.comic.ac.uk. Furthermore, the nature of the leaving group has been shown to heavily influence the rate-determining steps and the structures of the transition states in ester hydrolysis reactions mdpi.com.
While specific detailed computational studies focusing solely on the reaction pathway modeling and transition state analysis of this compound's hydrolysis or other reactions may not be extensively documented in general literature, the principles and methodologies applied to the broader class of esters are directly applicable. These computational approaches provide a powerful framework for predicting the reactivity and mechanistic details of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that establish a quantitative relationship between the chemical structure of a compound and its observed activity or property mdpi.comoasis-lmc.org. These models are widely used to predict various physicochemical, biological, and environmental fate properties of chemical compounds based on their molecular structure mdpi.comoasis-lmc.org. QSARs offer a cost-effective and efficient alternative to extensive experimental testing, particularly in environmental exposure and risk analysis, and are increasingly encouraged by regulatory bodies for chemical assessment oasis-lmc.orgacs.orgresearchgate.netecetoc.org.
The development of robust QSAR models involves selecting appropriate molecular descriptors (parameters derived from the chemical structure) and correlating them with the target property using statistical methods. These descriptors can be theoretically or experimentally derived and include structural, electronic, and steric parameters ecetoc.org.
QSAR models are particularly valuable for predicting the environmental fate parameters of chemicals, including their persistence and degradation pathways in various environmental compartments. Hydrolysis, a chemical reaction where water breaks one or more chemical bonds, is a significant environmental transformation process for many organic contaminants, including esters nih.gov.
For carboxylic acid esters, QSAR models have been developed to predict base-catalyzed hydrolysis rate constants. These models often utilize descriptors such as pKa, electronegativity, charge density, and steric parameters to achieve high accuracy in predicting hydrolysis rates acs.orgresearchgate.netnih.gov. The performance of such models has been assessed through both internal and external validation, demonstrating their reliability in predicting hydrolysis rates for a range of esters nih.gov.
For this compound, which falls under the category of fatty acid esters, computational assessments of environmental fate parameters have been conducted. For instance, QSAR calculations for "Fatty acids, C16-18 and C18-unsatd., isobutyl esters" (a category that includes this compound) predict a low potential for dermal absorption, with values in the range of 1.26E-05 to 3.41E-05 mg/cm²/event europa.eu. Furthermore, substances within this category are reported to be readily biodegradable, indicating their susceptibility to degradation in the environment europa.eu. Other relevant environmental parameters for these substances include poor water solubility and low vapor pressure europa.eu.
The application of QSAR models provides valuable insights into the environmental behavior of this compound, contributing to its environmental risk assessment without requiring extensive experimental data for every specific property.
Environmental Fate and Biodegradation Mechanisms
Biodegradation Pathways and Kinetics
Isobutyl stearate (B1226849) is expected to rapidly biodegrade in both aerobic terrestrial and aquatic environments. This rapid degradation is attributed to its structural similarity to other long-chain fatty acid esters, which are known to be readily biodegradable. nih.gov
The primary biodegradation pathway for isobutyl stearate involves enzymatic hydrolysis, cleaving the ester bond to yield isobutanol and stearic acid. fishersci.caatamanchemicals.comeuropa.eu
Hydrolysis Reaction: this compound + H₂O → Isobutanol + Stearic Acid
Following hydrolysis, the resulting stearic acid, a long-chain fatty acid, is further degraded through a process known as β-oxidation. This metabolic pathway involves the stepwise enzymatic removal of two-carbon units (as acyl-CoA) from the fatty acid chain, which then enter the citric acid cycle for complete mineralization. fishersci.ca Isobutanol, the alcohol component, is also subject to microbial degradation. europa.eu
While specific biodegradation rates for this compound itself are often described qualitatively as "rapid," studies on structurally similar long-chain fatty acid esters, and on stearic acid, provide insights into the kinetics of these processes. For instance, enzyme-catalyzed hydrolysis rates for various fatty acid esters have been measured in the range of 2 to 5 µeq/min/mg enzyme, with only moderate differences observed across different long-chain saturated and unsaturated fatty acid esters. europa.eu In contrast, the base-catalyzed second-order hydrolysis rate constant for this compound is estimated to result in much longer half-lives (14 years at pH 7 and 1.4 years at pH 8), indicating that chemical hydrolysis is a minor degradation pathway compared to biological processes in typical environmental conditions. nih.gov
Table 1: Aerobic Biodegradation Half-Lives of Stearic Acid (Key Degradation Product)
| Environment/Matrix | Half-Life (Days) | Reference |
| Williamsburg surface sandy loam | 1.9 | nih.gov |
| Williamsburg subsurface silt loam | 13 | nih.gov |
| Sault Ste Marie subsurface sand | 3.4 | nih.gov |
| Freshwater from Tama River, Japan | ~0.50 | nih.gov |
These data for stearic acid, a direct breakdown product of this compound, highlight its relatively rapid aerobic biodegradation in various environmental compartments.
This compound is anticipated to undergo rapid biodegradation in both aerobic soils and waters. nih.gov This is consistent with the behavior of structurally similar long-chain fatty acid esters, which are known to be readily biodegradable under aerobic conditions, often demonstrated in ready biodegradability tests (e.g., OECD 301 series). nih.goveuropa.eunih.govnih.gov A substance is generally considered "readily biodegradable" if it achieves 60-70% removal within 28 days in these stringent screening tests, often with a 10-day window criterion for rapid degradation. europa.eunih.gov
In soil, this compound is expected to be immobile due to its high estimated adsorption coefficient (Koc of 33,000), which would attenuate volatilization from moist soil surfaces. nih.gov In water, it is expected to adsorb to suspended solids and sediment. nih.gov Despite its potential for adsorption, rapid biodegradation is still anticipated in aerobic aquatic environments. nih.gov
The microbial degradation of this compound primarily involves enzymatic processes carried out by a diverse range of microorganisms.
While specific bacterial strains and fungi uniquely identified for this compound degradation are not explicitly detailed in available literature, the biodegradation of esters and fatty acids is a widespread metabolic capability among environmental microorganisms. General categories of bacteria and fungi known for degrading various organic compounds, including esters and other xenobiotics, are likely involved. These include:
Bacteria: Alcaligenes, Cellulosimicrobium, Microbacterium, Micrococcus, Methanospirillum, Aeromonas, Sphingobium, Flavobacterium, Rhodococcus, Pseudomonas sp., Arthrobacter sp., Chryseobacterium sp., and Burkholderia sp. nih.govscielo.bragriscigroup.us
Fungi: Aspergillus, Penicillium, Trichoderma, Streptomyces, Rhodotorula, Candida, and Aureobasidium. nih.govagriscigroup.us Fungi are particularly noted for their ability to produce extracellular enzymes that facilitate polymer degradation. nih.gov
These microorganisms utilize the carbon from the degraded compounds as a source of energy and growth. nih.govwikipedia.org
Enzymatic hydrolysis is the crucial initial step in the biodegradation of this compound. Esterases and lipases, which are types of carboxylesterases (EC 3.1.1.x), are the key enzymes responsible for breaking down ester bonds. scielo.brresearchgate.netrnasinc.com
Esterases (EC 3.1.1.1): Generally hydrolyze water-soluble short-acyl chain esters. rnasinc.com
Lipases (EC 3.1.1.3): A category of esterases that specifically catalyze the hydrolysis of water-insoluble long-chain triglycerides and other esters (typically ≥ C8) at the interface between an insoluble substrate phase and an aqueous phase, often exhibiting interfacial activation. scielo.brresearchgate.netrnasinc.com
Given that this compound is a long-chain fatty acid ester and has low water solubility, lipases are expected to play a predominant role in its initial enzymatic breakdown. atamanchemicals.comrnasinc.com These enzymes hydrolyze this compound into isobutanol and stearic acid. The subsequent degradation of stearic acid then proceeds via β-oxidation, a well-characterized pathway for fatty acid metabolism. fishersci.ca
Microbial colonization and biofilm formation are significant aspects of biodegradation, especially for compounds that are poorly soluble or present on surfaces. Biofilms are communities of microorganisms encased in an extracellular matrix, adhering to biotic or abiotic surfaces. nih.govresearchgate.netrnasinc.com
The process typically involves:
Initial Adhesion: Microorganisms, including bacteria and fungi, attach to the surface where the substance is present. This can be a rapid process, occurring within minutes. nih.govresearchgate.net
Colonization and Biofilm Formation: Adhered cells multiply and produce an extracellular polymeric substance (EPS) matrix, forming a mature biofilm. This matrix provides protection and facilitates nutrient exchange within the microbial community. nih.govresearchgate.netrnasinc.com
Enzymatic Degradation within Biofilms: Within these biofilms, microorganisms secrete enzymes, such as esterases and lipases, to break down complex organic compounds like this compound into smaller, more bioavailable molecules. nih.govwikipedia.org This localized microenvironment can enhance the degradation process. nih.gov
This mechanism is particularly relevant for the biodegradation of substances like this compound that may adsorb to soil particles or suspended solids in water. nih.gov
Enzymatic Hydrolysis by Esterases and Lipases
Anaerobic Biodegradation Processes
While this compound is expected to rapidly biodegrade under aerobic conditions, its anaerobic degradation is generally slower and less extensively documented specifically for the compound itself. However, information on its degradation products provides insight. Stearic acid, a primary hydrolysis product of this compound, has been shown to undergo anaerobic degradation. rnasinc.com
Studies on the anaerobic degradation of long-chain fatty acids (LCFAs) like stearic acid indicate that they can be slowly degraded to shorter-chain acids. rnasinc.com However, LCFAs can also inhibit anaerobic microbial activity, particularly aceticlastic methanogenesis. rnasinc.com For instance, while oleic acid (an unsaturated C18 fatty acid) was anaerobically degraded, stearic acid (C18:0) showed very slow degradation in unacclimated cultures. rnasinc.com This suggests that the anaerobic degradation of this compound, or its fatty acid component, may be a slower process compared to aerobic conditions and could be subject to inhibitory effects depending on concentration and microbial community acclimation. rnasinc.com Anaerobic digestion systems for chemical wastewaters have also noted strong inhibition towards anaerobic biomass, especially methanogenesis, by certain waste components. researchgate.net
Abiotic Transformation Mechanisms
Abiotic transformation mechanisms describe the non-biological processes by which a chemical compound degrades in the environment. For this compound, key abiotic processes include hydrolysis, phototransformation, and thermal degradation.
Hydrolysis Kinetics and Mechanisms (Acid-Catalyzed, Base-Catalyzed, Neutral)
Hydrolysis is a significant degradation pathway for esters like this compound in aqueous environments. The process involves the cleavage of the ester bond by water, often catalyzed by acids or bases.
Base-Catalyzed Hydrolysis: For this compound, a base-catalyzed second-order hydrolysis rate constant has been estimated at 0.016 L/mole-sec. nih.gov This rate constant corresponds to estimated half-lives of 14 years at pH 7 and 1.4 years at pH 8. nih.gov
Table 1: Estimated Base-Catalyzed Hydrolysis Half-Lives of this compound
| pH Value | Estimated Half-Life (Years) |
| 7 | 14 |
| 8 | 1.4 |
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of esters involves the protonation of the ester, which enhances the electrophilicity of the carbonyl carbon, promoting the nucleophilic attack by water. chemistrysteps.com This process is often reversible and may require elevated temperatures or removal of the alcohol product to drive the equilibrium towards hydrolysis. chemistrysteps.com
Neutral Hydrolysis: The mechanism of neutral hydrolysis of esters is more complex and has been a subject of theoretical studies. nih.gov It can involve water autoionization mechanisms, potentially initiated by protonation of the ester or formation of a hydroxide (B78521) ion aided by a second water molecule acting as a general base. nih.gov
Phototransformation and Photo-oxidation Pathways
Phototransformation refers to the degradation of a compound through exposure to light, including direct photolysis and indirect photo-oxidation processes.
In the atmosphere, vapor-phase this compound is primarily degraded by reaction with photochemically-produced hydroxyl radicals (OH radicals). nih.gov The estimated rate constant for this reaction at 25 °C is 2.6 x 10⁻¹¹ cm³/molecule-sec. nih.gov This rate constant translates to an atmospheric half-life of approximately 15 hours, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cubic centimeter. nih.gov This suggests that reaction with hydroxyl radicals is a significant removal pathway for this compound in the atmosphere. nih.gov
Table 2: Atmospheric Degradation by Hydroxyl Radicals
| Parameter | Value |
| Rate Constant (at 25 °C) | 2.6 x 10⁻¹¹ cm³/molecule-sec |
| Atmospheric Half-life (estimated) | ~15 hours |
This compound is not anticipated to undergo direct photolysis. nih.gov This is attributed to its lack of significant absorption in the environmental ultraviolet (UV) spectrum, which is necessary for direct photochemical degradation. nih.gov
Atmospheric Degradation by Hydroxyl Radicals
Environmental Transport and Distribution
The environmental transport and distribution of this compound are influenced by its physical-chemical properties, including its estimated octanol-water partition coefficient (log Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), Henry's Law constant, and vapor pressure.
Terrestrial Fate: Based on an estimated Koc value of 33,000, this compound is expected to be immobile in soil, indicating a strong adsorption to soil particles. nih.gov Volatilization from moist soil surfaces is anticipated to be an important fate process, supported by an estimated Henry's Law constant of 0.038 atm-cu m/mole. nih.gov However, this volatilization is expected to be attenuated by its adsorption to soil. nih.gov this compound is not expected to volatilize significantly from dry soil surfaces, given its estimated vapor pressure of 2.8 x 10⁻⁵ mm Hg at 25 °C. nih.gov Furthermore, rapid biodegradation in aerobic soils is expected for this compound, by analogy to the rapid degradation observed for chemically similar long-chain fatty acid esters. nih.gov
Aquatic Fate: In aquatic environments, an estimated Koc value of 33,000 suggests that this compound will adsorb to suspended solids and sediment in water. nih.gov Volatilization from water surfaces is also expected, with estimated half-lives of 5 hours for a model river and 7 days for a model lake. nih.gov The potential for bioconcentration in aquatic organisms is considered low, with an estimated bioconcentration factor (BCF) of 3, derived from an estimated log Kow of 9.63. nih.gov
Atmospheric Fate: With an estimated vapor pressure of 2.8 x 10⁻⁵ mm Hg at 25 °C, this compound is expected to exist predominantly in the vapor phase in the ambient atmosphere. nih.gov Particulate-phase this compound, if formed, can be removed from the atmosphere through wet and dry deposition processes. nih.gov
Table 3: Key Environmental Transport and Distribution Parameters for this compound
| Parameter | Value | Source (Estimated/Measured) |
| Koc | 33,000 | Estimated nih.gov |
| Henry's Law Constant | 0.038 atm-cu m/mole | Estimated nih.gov |
| Vapor Pressure (at 25 °C) | 2.8 x 10⁻⁵ mm Hg | Estimated nih.gov |
| BCF | 3 | Estimated nih.gov |
| Log Kow | 9.63 | Estimated nih.gov |
| Model River Half-life | 5 hours (volatilization) | Estimated nih.gov |
| Model Lake Half-life | 7 days (volatilization) | Estimated nih.gov |
Volatilization from Soil and Water Bodies
Volatilization is an important pathway for the dissipation of this compound from both soil and water environments. In the ambient atmosphere, this compound is predicted to exist primarily in the vapor phase nih.gov. Atmospheric degradation occurs through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 15 hours for this reaction in air nih.gov.
In aquatic environments, volatilization from water surfaces is also expected to be an important fate process, driven by the estimated Henry's Law constant nih.gov. Model estimations provide specific half-lives for volatilization from different water bodies: approximately 5 hours for a model river and 7 days for a model lake nih.gov. For a model pond, the volatilization half-life is estimated to be about 64 hours when adsorption is disregarded, but this period significantly extends to 10 months when maximum adsorption to suspended solids and sediment in the water column is considered nih.gov. Adsorption to these solid phases effectively attenuates volatilization from water surfaces nih.gov.
Table 1: Volatilization Parameters and Half-Lives for this compound
| Parameter / Environment | Value / Estimated Half-Life | Reference |
| Henry's Law Constant | 0.038 atm-cu m/mole | nih.gov |
| Vapor Pressure (dry soil) | 2.8X10⁻⁵ mm Hg | nih.gov |
| Atmospheric Half-life | 15 hours | nih.gov |
| Model River Half-life | 5 hours | nih.gov |
| Model Lake Half-life | 7 days | nih.gov |
| Model Pond Half-life (ignoring adsorption) | ~64 hours | nih.gov |
| Model Pond Half-life (considering max adsorption) | 10 months | nih.gov |
Adsorption and Mobility in Soil and Sediment Matrices
This compound exhibits a strong tendency for adsorption to solid matrices, which significantly influences its mobility in soil and its distribution in aquatic systems. Based on a classification scheme, an estimated organic carbon-water partition coefficient (Koc) value of 33,000 suggests that this compound is expected to be immobile in soil nih.gov. This high Koc value indicates a strong affinity for organic carbon within soil matrices, leading to limited movement nih.gov.
Similarly, when released into water bodies, this compound is predicted to adsorb readily to suspended solids and sediment in the water column nih.gov. This adsorption is consistent with its estimated Koc value, which implies that the compound will largely partition out of the water phase and bind to particulate matter nih.gov. For structurally similar long-chain fatty acid esters, log Koc values greater than 3 are common, further supporting the expectation that these substances, including this compound, will primarily distribute into soil and sediment compartments due to their high adsorption potential to solid organic particles europa.eu.
Table 2: Adsorption and Mobility Characteristics of this compound
| Parameter | Value / Expected Behavior | Reference |
| Estimated Koc Value | 33,000 | nih.gov |
| Soil Mobility | Immobile | nih.gov |
| Adsorption in Water | Expected to adsorb to suspended solids and sediment | nih.gov |
Bioconcentration Potential in Aquatic Organisms
The potential for this compound to bioconcentrate in aquatic organisms is considered low. This assessment is based on an estimated bioconcentration factor (BCF) of 3, derived from an estimated log octanol-water partition coefficient (Kow) of 9.63 and a regression-derived equation nih.govlookchem.com. A low BCF value suggests that the compound is not expected to significantly accumulate in the tissues of aquatic organisms nih.gov.
Table 3: Bioconcentration and Biodegradation Characteristics of this compound
| Parameter / Characteristic | Value / Expected Behavior | Reference |
| Estimated BCF | 3 | nih.govlookchem.com |
| Estimated Log Kow | 9.63 | nih.gov |
| Bioconcentration Potential | Low | nih.govlookchem.com |
| Biodegradation in Aerobic Soils | Rapidly biodegrades | nih.gov |
| Biodegradation in Aerobic Waters | Rapidly biodegrades | nih.gov |
| Hydrolysis Half-life (pH 7) | 14 years | nih.gov |
| Hydrolysis Half-life (pH 8) | 1.4 years | nih.gov |
Advanced Material Science and Mechanistic Applications
Role as a Polymer Additive and Modifiers
Isobutyl stearate (B1226849) functions as an effective additive in polymeric materials, influencing their processability and final product characteristics.
Plasticizers are organic substances, often esters, that are incorporated into high polymers like PVC, natural rubber (NR), nitrile-butadiene rubber (NBR), and polyvinyl alcohol (PVA) to form a homogeneous material squarespace.com. Isobutyl stearate is identified as one such plasticizer squarespace.com. The primary mechanism of plasticization involves the physical interaction of the plasticizer with the polymer chains, leading to a modification of the polymer's mechanical and thermal properties squarespace.com. Plasticizers achieve this by increasing the distance between polymer chains, thereby reducing the intermolecular forces that bind the main chains and enhancing the mobility of these polymer chains nih.gov. This increased chain mobility contributes to the material's flexibility diva-portal.org.
At lower concentrations, plasticizers can sometimes exhibit an "anti-plasticization" effect, where they surprisingly hinder polymer chain mobility, making the material less flexible and potentially reducing permeability to gases like oxygen diva-portal.org. Conversely, at higher concentrations, plasticizer-polymer blends might undergo phase separation, leading to the presence of two distinct glass transition temperatures, one for the polymer-rich phase and another for the plasticizer-rich phase diva-portal.org.
The addition of plasticizers, such as this compound, to polymeric materials leads to notable changes in their mechanical and thermal properties. These changes include a reduction in the glass transition temperature (Tg), an increase in elongation at break, and a decrease in tensile strength, ductility, flexural strength, and modulus mdpi.comstudylib.net. Simultaneously, plasticizers can improve the impact strength of the material mdpi.com.
Influence on Polymer Rheological Behavior
Lubricant and Interfacial Science Applications
This compound is also highly valued for its performance in lubrication and its ability to modify interfacial phenomena.
This compound is widely utilized in metalworking and other industrial applications due to its inherent lubricating properties atamanchemicals.com. It is particularly effective in improving the lubricity of various metals, including copper, steel, and aluminum marketsandmarkets.com. In tribological systems, such as those encountered in powder metallurgy (P/M) processes, lubricants like stearate esters work by forming a thin film on the contact surfaces hoganas.com. This film effectively reduces adhesion and friction between metal powder particles and between the powder and the die-wall during critical stages like filling, compaction, and ejection hoganas.com.
In metalworking fluids, esters derived from vegetable oils, which encompass stearate esters, demonstrate superior lubricating and anti-wear characteristics compared to traditional mineral oils dergipark.org.tr. Their application leads to a reduction in wear and provides enhanced protection for metal surfaces dergipark.org.tr. The low viscosity of stearate esters contributes to their excellent spreading and wetting properties, which are beneficial in lubricant formulations emeryoleo.com.
This compound, along with other monoesters, is noted for its ability to provide very low viscosity, which translates to high spreading and wetting capabilities emeryoleo.com. This property is directly linked to its capacity for interfacial tension reduction. Interfacial tension is a measure of the force acting at the boundary between two immiscible phases google.com. A lower interfacial tension signifies a greater polarity of an oil phase when interacting with water google.com. Stearate esters, including this compound, are known to reduce interfacial tension tiiips.comugent.be.
The reduction of surface energy and the increase in the hydrophobic character of treated surfaces are key aspects of stearic acid derivatives, which include this compound researchgate.netpan.pl. These interactions can create a barrier that prevents surface wetting by water scielo.br. In applications requiring specific wetting characteristics, such as in textile technology, a lower specific energy of the wetted area promotes spontaneous spreading scribd.com. This ability to modulate interfacial tension and wetting behavior makes this compound valuable in formulations where controlled surface interactions are critical.
Emulsification and Emulsion Stability Mechanisms
This compound functions effectively as an emulsifier and contributes to the stability of emulsions across pharmaceutical, cosmetic, and industrial product formulations. researchgate.net As a stearate ester, it possesses properties that enable it to act as a lubricant, thickener, solvent, coating film former, and emulsifier. mdpi.comatamanchemicals.com Its inherent oily nature facilitates seamless blending with other ingredients, which is crucial for forming stable emulsions. atamanchemicals.com When applied, this compound forms a non-greasy, hydrophobic film, contributing to its role as a skin conditioning agent in cosmetic applications. atamanchemicals.commdpi.com
The stabilization of emulsions by emulsifiers like this compound primarily involves two key mechanisms: the reduction of interfacial tension and the formation of physical barriers at the oil-water interface. scielo.brmdpi.com By adsorbing onto droplet surfaces, emulsifiers decrease the interfacial tension between immiscible phases, thereby reducing the total interfacial free energy of the system and enhancing thermodynamic stability. mdpi.com Furthermore, these surface-active molecules create a mechanical, steric, and/or electrical barrier between droplets and the continuous phase, which significantly reduces the likelihood of droplet coalescence. mdpi.com
As a nonionic ester, this compound likely stabilizes emulsions largely through steric hindrance. mdpi.com This mechanism involves the hydrophobic chains of the surfactant molecules protruding into the surrounding medium, creating a physical barrier that provides a repulsive force when droplets approach each other, thus preventing aggregation. mdpi.com The length of these hydrophobic chains plays a critical role in the effectiveness of this steric hindrance, as longer chains increase the physical distance between droplets and improve emulsion stability over time. mdpi.com Its low viscosity also allows it to wet and dissolve pigments more efficiently, which is beneficial in formulations requiring uniform dispersion. atamanchemicals.com
Crystallization Behavior and Phase Transitions
This compound is characterized as a paraffin-like crystalline substance at low temperatures, existing as a waxy solid. nih.gov Its melting point is reported to be around 20 °C to 28.9 °C. atamanchemicals.comresearchgate.netnih.gov While specific detailed studies on the polymorphism and precise phase transitions of this compound are limited, insights can be drawn from its close isomer, butyl stearate. Butyl stearate exhibits clear phase change peaks for both melting and freezing, as demonstrated by Differential Scanning Calorimetry (DSC) analysis. jocet.org For instance, butyl stearate has a melting enthalpy of approximately 134.16 J/g and an onset melting temperature of 21 °C. jocet.org This suggests that this compound, given its structural similarity, likely undergoes similar distinct solid-liquid phase transitions.
Table 1: Thermal Properties of Butyl Stearate (Analogous to this compound)
| Property | Value | Reference |
| Melting Temperature (onset) | 21.0 °C | jocet.org |
| Melting Enthalpy (ΔHm) | 134.16 J/g | jocet.org |
| Freezing Temperature | Not specified | jocet.org |
| Freezing Enthalpy | Not specified | jocet.org |
Impact on Crystallinity and Morphology of Polymer Systems
This compound is utilized as a plasticizer in various polymer systems. atamanchemicals.com Plasticizers are small molecules added to polymers to enhance their flexibility, processability, and reduce brittleness. nih.govfrontiersin.org Their presence influences the polymer's thermal and crystalline properties. Generally, plasticizers lead to a decrease in the glass transition temperature (Tg), cold crystallization temperatures (Tcc), and melting temperatures of polymers. nih.govnih.gov
An analogous study involving butyl stearate, a structural isomer, demonstrated its impact on the crystallinity of poly(lactic-co-glycolic acid) (PLGA) microspheres. researchgate.net The addition of butyl stearate affected the microsphere structure, the distribution of the active pharmaceutical ingredient (isoperidone), and its crystallinity within the polymer matrix, ultimately prolonging the drug release period. researchgate.net This indicates that this compound, due to its similar chemical structure and plasticizing capabilities, would likely exert comparable effects on the crystallinity and morphology of other polymer systems.
Phase Behavior in Binary and Ternary Mixtures
Direct research specifically detailing the phase behavior of this compound in binary or ternary mixtures is not extensively documented. However, the principles governing the phase behavior of fatty acid esters in multi-component systems can provide a theoretical framework. Phase diagrams are crucial tools for understanding the interactions and transitions within mixtures, plotting phase change temperature against molar fraction to reveal different phase transitions. nih.gov
Studies on other fatty acid ester mixtures, such as stearyl alcohol/stearic acid or tristearin/stearyl stearate/stearic acid systems, have shown complex phase behaviors, including eutectic points and the formation of mixed crystals. researchgate.netresearchgate.net The compatibility and molecular structure of the components significantly influence whether a single mixed crystalline solid phase forms or if demixing and segregation occur. researchgate.netresearchgate.net Given that this compound is a branched ester, its interaction in mixtures would be influenced by the steric hindrance of the isobutyl group, potentially affecting miscibility and crystallization patterns compared to linear stearates.
Derivatization and Functionalization for Novel Material Properties
The inherent structure of this compound offers opportunities for chemical derivatization to impart novel material properties, extending its utility beyond traditional applications. Functionalization typically involves modifying the stearate backbone or the isobutyl group to introduce new chemical functionalities.
Synthesis of Functionalized this compound Derivatives
The fundamental synthesis of this compound involves the esterification of stearic acid with isobutanol. atamanchemicals.com Building upon this, functionalized derivatives can be synthesized by modifying either the stearic acid moiety or the isobutyl alcohol moiety, or by introducing functional groups directly onto the ester.
One notable example of a functionalized derivative is Isobutyl 10-(sulfooxy)stearate (PubChem CID: 12598215). researchgate.netresearchgate.netmdpi.com This compound is an ester of sulfated stearic acid with isobutanol, meaning a sulfate (B86663) group is attached to the 10th carbon of the stearic acid backbone. researchgate.net The presence of both a hydrophilic sulfate group and a hydrophobic alkyl chain renders it an effective surfactant capable of reducing surface tension between liquids or between a liquid and a solid. researchgate.net
Another class of potential derivatives involves ethoxylation. While direct ethoxylation of this compound is less common, the general process of ethoxylation involves reacting fatty alcohols (like stearyl alcohol) or fatty acid methyl esters with ethylene (B1197577) oxide to introduce polyoxyethylene chains. venus-goa.comatamankimya.comatamanchemicals.com This process creates amphiphilic molecules with enhanced hydrophilic properties, which could be achieved by first introducing a hydroxyl group onto this compound or by ethoxylating isobutanol before esterification with stearic acid. Similarly, hydroxylation of fatty acids, such as oleic acid, can be achieved through specific chemical processes, suggesting pathways for introducing hydroxyl functionality into the stearate backbone. google.com
Application in Self-Assembled Systems
The amphiphilic nature of certain fatty acid esters, or their ability to act as hydrophobic components, makes them relevant in the formation of self-assembled systems. Self-assembly refers to the spontaneous organization of molecules into ordered, larger structures, such as micelles, vesicles, or liquid crystals. mdpi.comnih.govfrontiersin.org
While direct evidence of this compound forming micelles or liquid crystals as a sole component is limited, its role as a hydrophobic component within more complex self-assembled systems is plausible. For instance, butyl stearate, a close isomer, has been identified as an "exemplary oil" that can be incorporated into compositions designed for "triggered self-assembly of nanoparticles," including nanoemulsions, liposomes, and micelles. google.com In such systems, this compound would contribute to the hydrophobic core or the oily phase that is stabilized by other amphiphilic molecules.
The formation of liquid crystal phases has been observed with other stearate esters, such as sucrose (B13894) stearate, where the presence of other surfactants and oils influences the resulting liquid crystalline structures. researchgate.netmdpi.comaddcomposites.com This suggests that this compound could potentially be integrated into or influence the formation of liquid crystalline phases in multi-component systems, particularly where its branched structure might impart specific packing or fluidity characteristics. The ability of such esters to reduce interfacial tension and their molecular architecture are key factors in their participation in supramolecular assemblies. mdpi.com
Table 2: Functionalized this compound Derivatives and Their Properties
| Compound Name | PubChem CID | Key Functional Group | Primary Application/Property |
| This compound | 12588 | Ester | Emollient, lubricant, emulsifier, plasticizer. atamanchemicals.comresearchgate.net |
| Stearamide DIBA-Stearate | 44151141 | Amide, Hydroxyl | Opacifying agent, surfactant-foam booster, viscosity increasing agent. mdpi.comgoogle.comslideshare.net |
| Isobutyl 10-(sulfooxy)stearate | 12598215 | Sulfate | Emulsifier, surfactant (due to hydrophilic sulfate and hydrophobic alkyl chain, reduces surface tension). researchgate.netresearchgate.netmdpi.com |
Q & A
Q. What are the established synthesis methods for isobutyl stearate, and how can researchers verify reaction completion?
this compound is synthesized via esterification of stearic acid with isobutanol, typically catalyzed by acids (e.g., sulfuric acid) or enzymes. To confirm reaction completion, researchers should monitor the disappearance of the carboxylic acid peak (~1700 cm⁻¹) using FTIR spectroscopy and track the emergence of ester carbonyl signals (~1740 cm⁻¹). Gas chromatography (GC) with a flame ionization detector can quantify residual reactants, ensuring >95% conversion .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm the ester linkage (δ 4.0–4.2 ppm for –CH₂–O–CO–) and isobutyl group (δ 0.9–1.0 ppm for –CH(CH₃)₂) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 340.59 (C₂₂H₄₄O₂) .
- HPLC: Reverse-phase HPLC with a C18 column and UV detection at 210 nm distinguishes this compound from isomers like tert-butyl stearate .
Q. How do temperature and solvent selection influence the physical properties of this compound in experimental formulations?
this compound exhibits a melting point of 20–25°C and a pour point ≤19°C (Table 1). Its viscosity (6–8 cSt at 40°C) decreases with temperature, making it suitable for low-temperature applications. Solubility in non-polar solvents (e.g., hexane) is high, but it is insoluble in water. Researchers should pre-warm solvents to 30°C to avoid crystallization during mixing .
Q. Table 1: Key Physical Properties of this compound
| Property | Value/Range | Method (Reference) |
|---|---|---|
| Molecular Weight | 340.59 g/mol | HRMS |
| Viscosity (40°C) | 6–8 cSt | ASTM D445 |
| Pour Point | ≤19°C | ASTM D97 |
| Solubility in Water | Insoluble | USP <921> |
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize this compound synthesis for high yield and minimal impurities?
A D-optimal screening design (Table I in ) evaluates critical parameters:
- Factors: Catalyst concentration (0.5–2.0 mol%), reaction time (2–6 hr), temperature (80–120°C).
- Responses: Yield, residual stearic acid, color index. Multivariate analysis (e.g., partial least squares regression) identifies optimal conditions, such as 1.5 mol% H₂SO₄ at 100°C for 4 hr, achieving 98% yield with <0.5% unreacted acid .
Q. What methodologies resolve contradictions in reported solubility and thermal stability data for this compound?
Discrepancies often arise from purity variations (e.g., trace alcohols or fatty acids). Researchers should:
Q. How does this compound function as a non-ionic surfactant in drug delivery systems, and what are its limitations?
this compound reduces interfacial tension in emulsions (e.g., lipid nanoparticles) due to its amphiphilic structure. However, its low HLB (~4–6) limits use in hydrophilic matrices. Advanced studies pair it with co-surfactants (e.g., polysorbate 80) to enhance bioavailability, validated via Franz cell diffusion assays .
Methodological Guidelines for Data Reporting
Q. What statistical validation is required when comparing this compound’s lubricant performance across studies?
Q. How should researchers document experimental protocols to ensure reproducibility of this compound-based formulations?
Follow CONSORT guidelines for randomized trials:
- Materials: Specify stearic acid source (e.g., Sigma, ≥98% purity) and batch numbers.
- Protocols: Detail mixing rates (RPM), temperature ramps (°C/min), and equipment models .
- Data deposition: Upload raw NMR/GC files to repositories like Zenodo with DOI links .
Addressing Data Contradictions
Q. Why do solubility studies report conflicting partition coefficients (log P) for this compound?
Variations arise from solvent systems (e.g., octanol-water vs. cyclohexane-water). Standardize measurements using shake-flask methods (OECD 107) at 25°C, and validate via HPLC retention time correlation .
Q. How can researchers reconcile discrepancies in this compound’s biocompatibility profiles?
- In vitro assays: Use MTT assays on human dermal fibroblasts (HDFs) with controls for esterase-mediated hydrolysis.
- Batch-specific testing: Refer to Certificates of Analysis (CoA) for endotoxin levels (e.g., <0.25 EU/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
